molecular formula C11H17NO2S B1445661 tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate CAS No. 1376137-24-4

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

Cat. No. B1445661
CAS RN: 1376137-24-4
M. Wt: 227.33 g/mol
InChI Key: RNHCFGQZCBOMQI-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate (TBMC) is a synthetic organic compound that has been widely studied for its potential use in scientific research. TBMC is a derivative of carbamate and is composed of a tert-butyl group and a dimethylthiophen-2-yl group. TBMC is a colorless liquid that is soluble in most organic solvents and is relatively stable in air. TBMC has been studied for its potential application in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Organic Synthesis

    This compound has been explored as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), where rapid synthetic methods have been developed to achieve high yields through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).

  • Structural Analysis and Crystallography

    Studies have been conducted on isomorphous crystal structures of related carbamate derivatives, revealing insights into hydrogen and halogen bonding involving the carbonyl group, which could influence the design of new materials and compounds (Baillargeon et al., 2017).

  • Chemical Reactions and Modifications

    Research on α-aminated methyllithium by DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate has showcased the compound's versatility in functionalization, leading to a variety of carbamates with potential for further chemical transformations (Ortiz et al., 1999).

Applications in Synthesis

  • Enantioselective Synthesis

    The compound has been used in rhodium-catalyzed enantioselective additions, demonstrating its utility in asymmetric synthesis to prepare chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Storgaard & Ellman, 2009).

  • Analytical Chemistry Applications

    Its derivatives have been studied for the determination of carbamate, phenylurea, and phenoxy acid herbicide residues, highlighting its role in environmental monitoring and safety assessments (Crespo-Corral et al., 2008).

properties

IUPAC Name

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-7-6-9(15-8(7)2)12-10(13)14-11(3,4)5/h6H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHCFGQZCBOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

CAS RN

1376137-24-4
Record name tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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